REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[I:6][C:7]1[C:8]([CH3:18])=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][NH:13][C:12]2=O>>[Cl:3][C:12]1[C:11]2[C:16](=[C:7]([I:6])[C:8]([CH3:18])=[CH:9][CH:10]=2)[N:15]=[CH:14][N:13]=1
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Name
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|
Quantity
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19.5 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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IC=1C(=CC=C2C(NC=NC12)=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
Upon cooling
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Type
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CUSTOM
|
Details
|
excess POCl3 was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
the remaining crude product dissolved in DCM (100 mL)
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Type
|
WASH
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Details
|
washed with ice-cold water (300 mL)
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Type
|
CUSTOM
|
Details
|
to remove excess acid
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Type
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DISSOLUTION
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Details
|
The crude residue dissolved in DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
was then dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=C(C(=CC=C12)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |